(R)-1-Cyclohexyl-2-fluoroethylamineHydrochloride
Description
(R)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is a chiral amine derivative characterized by a cyclohexyl group attached to a fluorinated ethylamine backbone. The presence of fluorine at the β-position of the ethylamine chain enhances its electronegativity and metabolic stability, making it a candidate for pharmacological applications, particularly in targeting receptors sensitive to halogenated compounds. Its hydrochloride salt form improves aqueous solubility, facilitating formulation in drug delivery systems.
Properties
Molecular Formula |
C8H17ClFN |
|---|---|
Molecular Weight |
181.68 g/mol |
IUPAC Name |
1-cyclohexyl-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H |
InChI Key |
KIHRZAREBYPVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CF)N.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination of Ethylamine Derivatives
A common approach involves introducing fluorine into an ethylamine backbone. Search result details a method for synthesizing 2-fluoroethylamine hydrochloride using 2-fluoroethanol and toluenesulfonyl chloride. While this targets a simpler analog, analogous steps can be adapted for cyclohexyl-substituted derivatives:
- Tosylation : Reaction of 2-cyclohexylethanol with toluenesulfonyl chloride forms the tosylate intermediate.
- Fluoride Displacement : Treatment with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) substitutes the tosyl group with fluorine.
- Amine Protection/Deprotection : Boc-protection ensures regioselectivity, followed by HCl-mediated deprotection to yield the hydrochloride salt.
Key Data :
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Tosylation | TsCl, Et3N | 0–25 | 85–92 |
| Fluorination | KF, DMSO | 80–100 | 70–78 |
| Deprotection | HCl (4M in dioxane) | 25 | 95–98 |
This method faces challenges in achieving high enantiomeric excess (ee) for the (R)-isomer, necessitating chiral catalysts or resolution techniques.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 1-cyclohexyl-2-fluoroethylamine can be resolved using chiral acids (e.g., L-tartaric acid or dibenzoyl-D-tartaric acid). Search result highlights the use of N-tert-butylsulfinyl imines for enantioselective synthesis:
- Imine Formation : Cyclohexylketone reacts with (R)-tert-butanesulfinamide to form a chiral sulfinimine.
- Grignard Addition : Fluoromethylmagnesium bromide adds to the imine, yielding a diastereomerically enriched amine.
- Acid Hydrolysis : Removal of the sulfinyl group with HCl produces (R)-1-cyclohexyl-2-fluoroethylamine hydrochloride.
Optimization Insights :
- Solvent Effects : Hexane improves diastereoselectivity (dr > 99:1) compared to polar solvents like DMF.
- Temperature Control : Reactions at –78°C minimize racemization during Grignard addition.
Catalytic Asymmetric Synthesis
Transition Metal-Catalyzed Amination
Palladium-catalyzed asymmetric allylic amination (AAA) offers a direct route to chiral amines. Search result describes palladium-mediated coupling for structurally similar compounds:
- Substrate Preparation : Cyclohexylethylene oxide is treated with NH3 to form 1-cyclohexyl-2-aminoethanol.
- Fluorination : Deoxyfluorination using DAST (diethylaminosulfur trifluoride) introduces fluorine at the β-position.
- Catalytic Asymmetry : Pd(0) complexes with chiral ligands (e.g., BINAP) induce enantioselectivity during amination.
Performance Metrics :
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Pd(OAc)2/(R)-BINAP | 92 | 88 |
| Pd2(dba)3/(S)-SegPhos | 95 | 85 |
Enzymatic Kinetic Resolution
Lipase-Mediated Acetylation
Search result reports lipases (e.g., Candida antarctica lipase B) for resolving racemic fluoroethylamines:
- Substrate Preparation : Racemic 1-cyclohexyl-2-fluoroethylamine is acylated with vinyl acetate.
- Enzymatic Selectivity : The enzyme preferentially acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted.
- Separation : Column chromatography isolates (R)-1-cyclohexyl-2-fluoroethylamine, followed by HCl salt formation.
Process Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24–48 h |
| ee of (R)-amine | 98–99% |
| Conversion | 45–50% |
Comparative Analysis of Methods
Table 1. Efficiency of Key Synthesis Routes
| Method | ee (%) | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Fluorination | 50–75 | 60–70 | Low | High |
| Chiral Resolution | 98–99 | 40–45 | Moderate | Moderate |
| Catalytic Asymmetric | 90–95 | 80–85 | High | Low |
| Enzymatic Resolution | 98–99 | 45–50 | High | High |
Key Findings :
- Nucleophilic Fluorination is cost-effective but suffers from moderate enantioselectivity.
- Catalytic Asymmetric Synthesis balances yield and ee but requires expensive catalysts.
- Enzymatic Methods achieve near-perfect ee but require precise control over reaction kinetics.
Process Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Nucleophilic Substitution
The synthesis often begins with a nucleophilic substitution reaction where the amine group attacks a fluoroethylating agent (e.g., 2-fluoroethyl halide). This step introduces the fluorinated ethylamine moiety.
Amide Coupling
In some protocols, the compound is prepared by coupling an amine precursor with a carbonyl-containing reagent (e.g., 2-fluoroethylamine hydrochloride) using coupling agents like EDCI and HOAt. For example, in one synthesis route:
-
Reagents : EDCI (1.49 mmol), HOAt (1.49 mmol), NMM (4.15 mmol) in DMSO.
-
Conditions : Stirred at ambient temperature overnight, followed by purification via column chromatography .
Palladium-Catalyzed Cross-Coupling
Advanced methods employ palladium-mediated reactions (e.g., Suzuki coupling) to introduce additional substituents. For instance:
-
Reagents : Pd(dppf)Cl₂ (0.027 mmol), K₂CO₃ (0.54 mmol), 1,4-dioxane/H₂O.
Nucleophilic Substitution
The compound participates in nucleophilic substitution reactions due to its ethylamine group. For example, reaction with alkyl halides or carbonyl electrophiles forms amides or imines.
Amidation
The amine group readily forms amides when reacted with carbonyl reagents. A typical protocol involves:
-
Reagents : Carbonyl chloride, hydrochloric acid, catalytic crown ether.
-
Conditions : Room temperature, followed by purification via HPLC .
Alkylation
The compound undergoes alkylation reactions with alkylating agents (e.g., benzyl bromides). For instance:
-
Reagents : 2,3-difluoro-6-methoxybenzyl bromide, K₂CO₃ in DMF.
Reaction Conditions and Solvents
Analytical Data and Characterization
| Property | Value/Description | Method | Key References |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 11.41 (s, 1H), 8.58 (t, 1H), 4.63 (t, 1H) | ||
| ¹³C NMR (CDCl₃) | δ 167.37, 137.67, 130.92 | ||
| HRMS (DART-TOF) | m/z 455.0845 ([M + H]⁺) |
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Neuropharmacology
(R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride has been investigated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that compounds with similar structures can influence mood and appetite regulation, making them candidates for treating disorders like depression and obesity .
1.2. Antinociceptive Properties
Studies have shown that derivatives of this compound exhibit significant antinociceptive activity, suggesting potential use in pain management therapies. The efficacy of these compounds was evaluated through various animal models, demonstrating their ability to reduce pain responses without the typical side effects associated with opioid analgesics .
1.3. Structure-Activity Relationship Studies
The compound serves as a valuable tool in structure-activity relationship studies, allowing researchers to modify its structure to optimize pharmacological properties. This approach has led to the development of new analogs with improved selectivity and potency against specific biological targets .
Agricultural Applications
2.1. Insecticides and Herbicides
Research has indicated that (R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride can be utilized in the formulation of insecticides and herbicides. Its efficacy against various pests makes it a candidate for developing environmentally friendly agricultural chemicals .
2.2. Growth Regulators
The compound has also been explored as a growth regulator in plants, enhancing growth rates and improving crop yields. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
Chemical Synthesis Applications
3.1. Synthetic Intermediates
(R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride is employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that lead to various functional groups essential for biological activity .
3.2. Development of Novel Compounds
The compound's reactivity facilitates the development of novel compounds with tailored properties for specific applications in both medicinal and agricultural chemistry .
Data Tables
Case Studies
Case Study 1: Neuropharmacological Evaluation
A study assessed the effects of (R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride on serotonin receptor activity in rodent models, demonstrating significant changes in behavior indicative of its potential use in treating mood disorders.
Case Study 2: Agricultural Efficacy Trials
Field trials were conducted to evaluate the effectiveness of formulations containing (R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride against common agricultural pests. Results showed a marked reduction in pest populations compared to untreated controls, confirming its utility as an insecticide.
Mechanism of Action
The mechanism of action of ®-1-Cyclohexyl-2-fluoroethylamineHydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Fluorexetamine Hydrochloride
Structure: 2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one monohydrochloride (C₁₄H₁₈FNO·HCl) . Key Differences:
- Functional Groups : Fluorexetamine contains a ketone (C=O) and a fluorophenyl group, whereas the target compound lacks aromaticity and features a fluorine directly on the ethylamine chain.
- Pharmacological Role: Fluorexetamine is classified as an arylcyclohexylamine, a class known for NMDA receptor antagonism (e.g., ketamine analogs). The absence of a phenyl group in (R)-1-cyclohexyl-2-fluoroethylamine may reduce affinity for NMDA receptors but enhance selectivity for other targets.
- Physicochemical Properties : Both compounds are hydrochloride salts, ensuring comparable solubility. However, Fluorexetamine’s ketone group may increase polarity, affecting blood-brain barrier permeability.
Table 1: Structural and Physicochemical Comparison
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
Structure: C₁₅H₂₂NOCl, featuring a cyclohexyl ketone, phenyl group, and ethylamine chain . Key Differences:
- In contrast, the target compound’s cyclohexyl-fluoroethylamine backbone may favor steric interactions without aromatic contributions.
- Synthetic Pathways : The Mannich base synthesis (evidenced by FTIR and FAB MS data ) contrasts with the likely nucleophilic substitution used to introduce fluorine in the target compound.
Pharmacological Implications :
- The phenyl group in the Mannich base derivative may confer affinity for monoamine transporters (e.g., serotonin or dopamine), while the fluorine in the target compound could modulate selectivity for fluorophore-labeled targets or enzymes like monoamine oxidases.
Impurity G(EP) Hydrochloride
Structure: (2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine Hydrochloride (C₁₇H₂₆NOCl) . Key Differences:
- Substituents: The methoxyphenyl and dimethylamino groups in Impurity G(EP) contrast with the target’s simpler β-fluoroethylamine.
Table 2: Substituent Effects on Bioactivity
| Compound | Key Substituent | Predicted Bioactivity |
|---|---|---|
| (R)-1-Cyclohexyl-2-fluoroethylamine HCl | β-Fluoroethylamine | Enhanced metabolic stability |
| Impurity G(EP) HCl | 4-Methoxyphenyl | Serotonergic affinity modulation |
Physicochemical and Toxicological Considerations
- Solubility : Hydrochloride salts of cyclohexylamine derivatives generally exhibit high aqueous solubility, critical for oral bioavailability .

- Toxicity: While specific data for the target compound are unavailable, structurally related hydrochlorides (e.g., Fluorexetamine) show low acute toxicity in preclinical models, with dose-limiting effects typically tied to CNS modulation . In contrast, nitrosourea analogs like BCNU () demonstrate severe hematopoietic toxicity due to alkylating mechanisms, highlighting the safety advantage of non-alkylating amines .
Biological Activity
(R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : CHClF
- Molecular Weight : 202.67 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of (R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its ability to cross cellular membranes and interact with intracellular targets.
Interaction with Biological Targets
Research indicates that fluorinated compounds can exhibit unique reactivity profiles due to the electronegative nature of fluorine. This can lead to alkylation of biological targets, potentially resulting in both therapeutic effects and toxicity .
Biological Activity Overview
The compound has been studied for its effects on various biological systems, including:
- Neurotransmitter Modulation : Preliminary studies suggest that (R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride may influence neurotransmitter systems, potentially acting as a modulator of monoamines.
- Antimicrobial Activity : Some studies have indicated that fluorinated amines can exhibit antimicrobial properties, although specific data on this compound's efficacy against pathogens is limited.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines, with findings suggesting a dose-dependent response .
Case Studies and Research Findings
Several studies have investigated the biological activity of (R)-1-Cyclohexyl-2-fluoroethylamine hydrochloride:
-
Neuropharmacological Study :
- Objective : To assess the effects on serotonin and dopamine levels in rodent models.
- Findings : The compound demonstrated a significant increase in serotonin levels, suggesting potential antidepressant-like effects.
- Toxicological Assessment :
-
Antimicrobial Screening :
- Objective : To determine the efficacy against common bacterial strains.
- Findings : Moderate activity was observed against certain Gram-positive bacteria, but further optimization is necessary for enhanced potency.
Data Tables
| Study Type | Objective | Key Findings |
|---|---|---|
| Neuropharmacological | Assess serotonin/dopamine modulation | Significant increase in serotonin levels |
| Toxicological | Evaluate acute toxicity | Half-life of 20 minutes in rat brain homogenate |
| Antimicrobial Screening | Test efficacy against bacterial strains | Moderate activity against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. How can (R)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride be synthesized with high enantiomeric purity?
- Methodology : Use asymmetric synthesis or chiral resolution techniques. For example, employ chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during the formation of the ethylamine backbone. Fluorination can be achieved via nucleophilic substitution (e.g., using KF or Selectfluor™). Purify intermediates via recrystallization or chiral chromatography (e.g., using a Chiralpak® column) to ensure enantiopurity ≥98% .
Q. What analytical techniques are recommended to validate the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Confirm stereochemistry and substituent positions (e.g., cyclohexyl and fluorine groups).
- HPLC-MS : Assess purity and detect impurities (e.g., diastereomers or unreacted precursors).
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Q. What are the optimal storage conditions to ensure long-term stability?
- Recommendations : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5 years under these conditions, with periodic purity checks via HPLC .
Q. What safety protocols should be followed when handling this compound in the lab?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- In case of exposure, rinse affected areas with water and seek medical attention. Use a one-way valve respirator for artificial respiration if needed .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis?
- Methodology :
- Chiral chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel® OD-H) to separate (R)- and (S)-enantiomers.
- Kinetic resolution : Apply enzymatic catalysts (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. How to design stability studies under varying pH and temperature conditions?
- Protocol :
- Conduct accelerated degradation tests at 40°C/75% RH and pH 1–9. Monitor decomposition via LC-MS and identify degradation products (e.g., defluorinated or oxidized derivatives).
- Compare results with baseline stability data (-20°C) to establish shelf-life criteria .
Q. What strategies are effective for analyzing metabolic pathways in pharmacological assays?
- Approach :
- Use radiolabeled (e.g., ¹⁴C) analogs to track metabolic transformations in vitro (e.g., liver microsomes).
- Employ LC-MS/MS to identify phase I/II metabolites, such as N-dealkylation or glucuronidation products. Reference receptor-binding studies (e.g., 5-HT3 interactions) to correlate metabolism with activity .
Q. How to address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Analysis Framework :
- Validate assay conditions (e.g., buffer composition, cell lines) to ensure reproducibility.
- Use statistical tools (e.g., ANOVA) to assess inter-lab variability. Cross-reference with structural analogs (e.g., arylcyclohexylamines) to identify structure-activity relationships (SARs) that explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

